4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure, which is further substituted with a piperazine ring containing an ethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst to form the piperazine-pyrimidine intermediate.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the piperazine-pyrimidine intermediate is reacted with morpholine under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under reflux conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in inhibition or activation of the target, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler analog with similar structural features but lacking the morpholine ring.
2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole: Another complex compound with a similar piperazine-pyrimidine core but different substituents.
Uniqueness
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the specific substitution pattern on the pyrimidine and piperazine rings can lead to distinct biological activities and interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-2-15-12-19-18(20-13-15)25-5-3-23(4-6-25)16-11-17(22-14-21-16)24-7-9-26-10-8-24/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROIFKXRWHQBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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